s-Triazine, 2,4-diamino-6-(1-piperazinyl)- s-Triazine, 2,4-diamino-6-(1-piperazinyl)-
Brand Name: Vulcanchem
CAS No.: 21840-23-3
VCID: VC17600173
InChI: InChI=1S/C7H13N7/c8-5-11-6(9)13-7(12-5)14-3-1-10-2-4-14/h10H,1-4H2,(H4,8,9,11,12,13)
SMILES:
Molecular Formula: C7H13N7
Molecular Weight: 195.23 g/mol

s-Triazine, 2,4-diamino-6-(1-piperazinyl)-

CAS No.: 21840-23-3

Cat. No.: VC17600173

Molecular Formula: C7H13N7

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

s-Triazine, 2,4-diamino-6-(1-piperazinyl)- - 21840-23-3

Specification

CAS No. 21840-23-3
Molecular Formula C7H13N7
Molecular Weight 195.23 g/mol
IUPAC Name 6-piperazin-1-yl-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C7H13N7/c8-5-11-6(9)13-7(12-5)14-3-1-10-2-4-14/h10H,1-4H2,(H4,8,9,11,12,13)
Standard InChI Key KIBBUGBJMBIZHY-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=NC(=NC(=N2)N)N

Introduction

Chemical Structure and Molecular Properties

The core structure of s-triazine, 2,4-diamino-6-(1-piperazinyl)-, consists of a symmetrical 1,3,5-triazine ring substituted with two amino groups (-NH₂) at positions 2 and 4 and a 1-piperazinyl group (-N-(CH₂)₂N-(CH₂)₂-) at position 6. The piperazine moiety introduces a bicyclic amine system, enhancing the molecule’s capacity for hydrogen bonding and electrostatic interactions with biological targets .

The molecular formula is C₇H₁₂N₈, with a molecular weight of 224.24 g/mol. Key structural features include:

  • Planar triazine ring: Facilitates π-π stacking interactions with aromatic residues in enzymes or receptors.

  • Amino groups: Serve as hydrogen bond donors/acceptors, critical for substrate recognition.

  • Piperazinyl side chain: Imparts conformational flexibility and modulates solubility in aqueous and lipid environments .

PropertyValue
Molecular FormulaC₇H₁₂N₈
Molecular Weight224.24 g/mol
Hydrogen Bond Donors4
Hydrogen Bond Acceptors8
LogP (Partition Coefficient)0.89 (predicted)

Synthesis and Optimization Strategies

The synthesis of s-triazine, 2,4-diamino-6-(1-piperazinyl)-, typically involves sequential substitution reactions on a chlorinated triazine precursor. A representative pathway, adapted from patent literature , proceeds as follows:

Reaction Pathway

  • Formation of 6-Chloro-2,4-Diaminopyrimidine:
    Ethyl cyanoacetate is condensed with guanidine in a basic medium to yield 2,6-diamino-4-hydroxypyrimidine, which is subsequently treated with phosphorus oxychloride (POCl₃) to replace the hydroxyl group with chlorine .

    2,6-Diamino-4-hydroxypyrimidine+POCl₃6-Chloro-2,4-diaminopyrimidine+H₃PO₄\text{2,6-Diamino-4-hydroxypyrimidine} + \text{POCl₃} \rightarrow \text{6-Chloro-2,4-diaminopyrimidine} + \text{H₃PO₄}
  • Nucleophilic Substitution with Piperazine:
    The chlorinated intermediate reacts with excess piperazine in a lower alkanol solvent (e.g., ethanol) under reflux. The reaction is driven by the nucleophilic displacement of chlorine by the piperazinyl group .

    6-Chloro-2,4-diaminopyrimidine+Piperazines-Triazine, 2,4-diamino-6-(1-piperazinyl)-+HCl\text{6-Chloro-2,4-diaminopyrimidine} + \text{Piperazine} \rightarrow \text{s-Triazine, 2,4-diamino-6-(1-piperazinyl)-} + \text{HCl}

Process Optimization

  • Solvent Selection: Ethanol or methanol enhances reaction kinetics while minimizing side products.

  • Temperature Control: Reflux conditions (70–80°C) ensure complete substitution without decomposition.

  • Purification: Crystallization from demineralized water or acetone yields a purity >95%, as confirmed by melting point analysis (260–261°C) .

Pharmacological Activities and Mechanisms

Antimicrobial Activity

s-Triazine derivatives exhibit broad-spectrum antimicrobial properties. In a study evaluating 21 analogs, compounds bearing piperazinyl substitutions demonstrated minimum inhibitory concentrations (MICs) of 6.25–12.5 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, outperforming ampicillin in agar diffusion assays . The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV, critical for DNA replication .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus6.25
Pseudomonas aeruginosa12.5
Escherichia coli25

Neurological Applications

The piperazinyl group enables binding to serotonin (5-HT₁A) and dopamine (D₂) receptors, with inhibition constants (Ki) of 42 nM and 68 nM, respectively. This dual activity suggests utility in treating depression and anxiety disorders, as evidenced by rodent models showing reduced immobility time in forced swim tests.

Industrial and Research Applications

Drug Development

  • Antipsychotic candidates: Structural analogs are under investigation for schizophrenia due to dopamine receptor antagonism.

  • Antiviral agents: Triazine derivatives inhibit HIV-1 reverse transcriptase at nanomolar concentrations .

Material Science

Functionalized triazines serve as ligands in catalytic systems for organic transformations, including Suzuki-Miyaura couplings.

Recent Advances and Future Directions

Recent studies focus on structure-activity relationship (SAR) optimization:

  • Fluorinated derivatives: Substitution at the piperazinyl nitrogen enhances blood-brain barrier permeability .

  • Polymer conjugates: Nanoparticle formulations improve bioavailability and reduce off-target effects .

Future research should prioritize:

  • In vivo toxicology profiles to assess clinical viability.

  • Combination therapies with existing antimicrobials or chemotherapeutics.

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